molecular formula C25H20N4O4 B11385001 Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Cat. No.: B11385001
M. Wt: 440.4 g/mol
InChI Key: JULGHYQWDPICJG-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using phenolic compounds and suitable catalysts.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the core structure with a pyridinylmethyl halide in the presence of a base.

    Esterification to Form the Benzoate Moiety: The final step involves the esterification of the intermediate compound with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but lacks the pyrrolo[3,4-c]pyrazole core.

    4-(3-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine core instead of a pyrrolo[3,4-c]pyrazole core.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Similar pyrazole core but different substituents.

Biological Activity

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate (CAS Number: 880793-88-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N4O4
  • Molecular Weight : 444.5 g/mol
  • Structure : The compound features a pyrazole core, which is known for its broad spectrum of biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

  • Anticancer Activity
    • Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against several cancer cell lines. In one study, a related pyrazole compound demonstrated an IC50 of 0.39 ± 0.06 µM against HCT116 cells and 0.46 ± 0.04 µM against MCF-7 cells .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit pro-inflammatory cytokine production and reduce edema in animal models .
  • Antimicrobial Activity
    • Some studies have reported promising antimicrobial effects against various bacterial strains and fungi. Compounds with similar structures have been tested against Mycobacterium tuberculosis and exhibited significant inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest at the SubG1/G1 phase in cancer cells, leading to apoptosis .
  • Kinase Inhibition : Compounds have been shown to inhibit key kinases involved in cancer progression and inflammation . For example, some derivatives inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Activity
Cankara et al. (2022)Pyrazole derivativeHCT1161.1Anticancer
Li et al. (2022)Related pyrazoleMCF70.46 ± 0.04Anticancer
Burguete et al. (2014)Pyrazole derivativesMTB strain H37Rv98% inhibition at 6.25 µg/mLAntimicrobial

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C25H20N4O4/c1-33-25(32)17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)30)27-28-22(20)24(31)29(23)14-15-5-4-12-26-13-15/h2-13,23,30H,14H2,1H3,(H,27,28)

InChI Key

JULGHYQWDPICJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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